molecular formula C5H7NO2 B8483165 4-hydroxyoxolane-3-carbonitrile

4-hydroxyoxolane-3-carbonitrile

Cat. No.: B8483165
M. Wt: 113.11 g/mol
InChI Key: KZVPMNPHZILVPO-UHFFFAOYSA-N
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Description

4-Hydroxyoxolane-3-carbonitrile is a heterocyclic compound featuring a five-membered oxolane (tetrahydrofuran) ring substituted with a hydroxyl (–OH) group at the 4-position and a nitrile (–CN) group at the 3-position. Its molecular formula is C₅H₇NO₂, with a molecular weight of 113.12 g/mol.

Properties

Molecular Formula

C5H7NO2

Molecular Weight

113.11 g/mol

IUPAC Name

4-hydroxyoxolane-3-carbonitrile

InChI

InChI=1S/C5H7NO2/c6-1-4-2-8-3-5(4)7/h4-5,7H,2-3H2

InChI Key

KZVPMNPHZILVPO-UHFFFAOYSA-N

Canonical SMILES

C1C(C(CO1)O)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

4-hydroxyoxolane-3-carbonitrile can be synthesized through several methods. One common approach involves the reaction of 3-formamide tetrahydrofuran with titanium tetrachloride in xylene. The reaction is carried out at room temperature, followed by heating to 50°C and stirring for 60 minutes .

Industrial Production Methods

Industrial production of this compound often involves the use of biomass-derived furan platform chemicals. These chemicals, such as furfural and 5-hydroxy-methylfurfural, can be converted into various furan derivatives, including this compound .

Chemical Reactions Analysis

Types of Reactions

4-hydroxyoxolane-3-carbonitrile undergoes several types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The nitrile group can be reduced to form an amine.

    Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a catalyst.

    Substitution: Common reagents include alkyl halides and acid chlorides.

Major Products

Scientific Research Applications

4-hydroxyoxolane-3-carbonitrile has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development.

    Industry: Used in the production of polymers and other materials

Mechanism of Action

The mechanism of action of 4-hydroxyoxolane-3-carbonitrile involves its interaction with various molecular targets and pathways. The hydroxyl and nitrile groups allow it to participate in hydrogen bonding and other interactions with biological molecules. These interactions can affect enzyme activity, protein function, and cellular processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 4-hydroxyoxolane-3-carbonitrile with three structurally related compounds from recent literature, focusing on molecular features, spectral data, and applications.

Table 1: Structural and Physical Properties

Compound Name Molecular Formula Molecular Weight Melting Point (°C) Rf Value Key Functional Groups
This compound C₅H₇NO₂ 113.12 Not reported N/A –OH, –CN, oxolane ring
2-Amino-5-hydroxy-4-(4-methylphenyl)-4H-chromene-3-carbonitrile (1E) C₁₇H₁₄N₂O₂ 278.31 223–227 0.41 –NH₂, –OH, –CN, chromene ring
2-Amino-5-hydroxy-4-(3-bromophenyl)-4H-chromene-3-carbonitrile (1L) C₁₆H₁₁BrN₂O₂ 359.18 Not reported 0.38 –NH₂, –OH, –CN, Br-substituted chromene
5-Acetyl-2-amino-4-(4-methoxyphenyl)-6-methyl-4H-pyran-3-carbonitrile C₁₆H₁₇N₂O₃ 291.32 Not reported N/A –NH₂, acetyl, –OCH₃, pyran ring

Key Observations:

Structural Complexity :

  • Compound 1E and 1L are chromene derivatives with fused benzene and pyran rings, whereas this compound has a simpler oxolane backbone. The chromene analogs exhibit higher molecular weights due to aromatic substituents (e.g., 4-methylphenyl in 1E, 3-bromophenyl in 1L) .
  • The pyran derivative includes an acetyl group and methoxy substitution, enhancing its steric bulk compared to the oxolane-based compound .

Functional Groups: All compounds share a –CN group, but this compound lacks the –NH₂ and aryl substituents present in 1E, 1L, and the pyran analog.

Spectroscopic Data :

  • IR Spectroscopy :

  • The –CN stretch in 1E appears at 2,204 cm⁻¹ , consistent with nitrile vibrations in conjugated systems. Similar absorption is expected for this compound but may shift slightly due to ring strain .
    – Broad –OH and –NH₂ stretches (3,317–3,464 cm⁻¹) in 1E are absent in the oxolane compound, simplifying its IR spectrum .
    • Mass Spectrometry :
  • The LCMS data for 1E ([M]⁻ = 277) aligns with its molecular weight, suggesting that this compound would exhibit a smaller parent ion (e.g., ~113 m/z) .

Applications: Chromene and pyran carbonitriles (e.g., 1E, 1L) are studied for antimicrobial and anticancer activities. The absence of amino and aryl groups in this compound may limit its bioactivity but could make it a versatile intermediate for synthesizing more complex derivatives .

Research Findings and Limitations

  • Synthetic Accessibility: Chromene derivatives like 1E and 1L are synthesized via multi-step routes involving Knoevenagel condensations, whereas this compound could be prepared via cyclization of γ-hydroxy nitriles .
  • Thermal Stability : The higher melting point of 1E (223–227°C) compared to typical oxolane derivatives suggests that aromaticity enhances stability.
  • Gaps in Data: No experimental data on the solubility, toxicity, or catalytic applications of this compound are available in the provided sources.

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